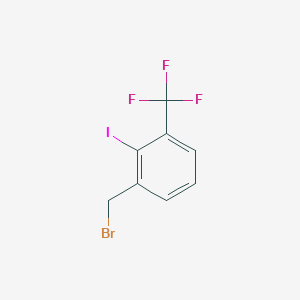

2-Iodo-3-(trifluoromethyl)benzyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF3I |

|---|---|

Molecular Weight |

364.93 g/mol |

IUPAC Name |

1-(bromomethyl)-2-iodo-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-2-1-3-6(7(5)13)8(10,11)12/h1-3H,4H2 |

InChI Key |

GATRRPKRISZJBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)I)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development

Strategies for the Preparation of 2-Iodo-3-(trifluoromethyl)benzyl bromide

The synthesis of this compound is logically approached in two main stages. The first stage involves the regioselective construction of the 2-iodo-3-(trifluoromethyl)toluene core. The second stage is the selective bromination of the benzylic methyl group to yield the final product. This section elaborates on these critical transformations.

Benzylic Bromination Approaches

The conversion of the methyl group of 2-iodo-3-(trifluoromethyl)toluene into a bromomethyl group is most effectively achieved through free-radical bromination. This transformation is a cornerstone of synthetic organic chemistry for functionalizing aromatic side chains. gla.ac.uk

The most common and reliable method for achieving benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions. manac-inc.co.jp This reaction proceeds via a radical chain mechanism.

The process begins with the homolytic cleavage of an initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photo-irradiation, which generates a bromine radical from NBS. manac-inc.co.jp This bromine radical then abstracts a hydrogen atom from the benzylic position of 2-iodo-3-(trifluoromethyl)toluene, forming a resonance-stabilized benzyl (B1604629) radical. The hydrogen bromide (HBr) generated in this step reacts with NBS to produce molecular bromine (Br₂) in situ. manac-inc.co.jp The newly formed benzyl radical then reacts with Br₂ to yield the desired this compound and another bromine radical, which propagates the chain reaction. manac-inc.co.jp

Alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed, sometimes in conjunction with a Lewis acid catalyst, which can promote the reaction under milder conditions. nih.gov

Table 1: Typical Reagents for Radical Benzylic Bromination

| Reagent | Common Name | Role | Initiator/Condition |

| N-Bromosuccinimide | NBS | Bromine Source | AIBN, BPO, Light (hν) |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Bromine Source | AIBN, Lewis Acids (e.g., ZrCl₄) |

| 2,2'-Azobisisobutyronitrile | AIBN | Radical Initiator | Thermal |

| Benzoyl Peroxide | BPO | Radical Initiator | Thermal |

The selectivity and yield of benzylic bromination are highly dependent on the reaction conditions. Key variables include the choice of solvent, initiator, temperature, and reagent stoichiometry.

Solvent: The solvent plays a critical role in the reaction's outcome. Nonpolar solvents are preferred as they disfavor ionic side reactions, such as electrophilic aromatic bromination. Carbon tetrachloride (CCl₄) has been traditionally used but is now largely replaced by less toxic alternatives due to safety and environmental concerns. researchgate.net Solvents like (trifluoromethyl)benzene (benzotrifluoride) and 1,2-dichlorobenzene (B45396) have proven to be effective replacements, providing clean and high-yielding reactions. researchgate.netresearchgate.net The choice of solvent can significantly affect selectivity, and correlations between solvent refractive index and reaction selectivity have been noted. researchgate.net

Initiation: The method of initiation influences reaction efficiency. Photo-initiation, often using a simple fluorescent lamp, can be highly effective and sometimes provides better yields and selectivity than thermal initiation with AIBN. gla.ac.ukgla.ac.uk In some cases, Lewis acid catalysis can enable the reaction to proceed efficiently at lower temperatures. nih.gov For instance, ZrCl₄ has been shown to catalyze benzylic bromination with DBDMH at room temperature, a reaction that proceeds via a radical pathway as evidenced by its acceleration under light and inhibition in the dark. nih.gov

Stoichiometry and Temperature: Careful control of the brominating agent's stoichiometry is essential to prevent over-bromination, which would lead to the formation of the corresponding benzal bromide. Using a slight excess (e.g., 1.05 equivalents) of NBS is common to drive the reaction to completion while minimizing side products. researchgate.net Temperature must be controlled to ensure a steady rate of radical initiation without promoting undesired side reactions.

Table 2: Influence of Reaction Parameters on Benzylic Bromination

| Parameter | Condition | Effect on Selectivity/Yield |

| Solvent | Nonpolar (e.g., CCl₄, Benzotrifluoride) | Favors radical pathway, suppresses aromatic bromination. researchgate.net |

| Polar | May promote ionic side reactions. | |

| Initiation | Photo-initiation (Light) | Can improve yield and selectivity over thermal methods. gla.ac.ukgla.ac.uk |

| Radical Initiator (AIBN) | Standard method, requires thermal activation. manac-inc.co.jp | |

| Lewis Acid (e.g., ZrCl₄) | Allows for milder reaction conditions. nih.gov | |

| Reagent Ratio | ~1:1 Substrate to NBS | Maximizes mono-bromination, avoids di-bromination. google.com |

Aromatic Halogenation Pathways

The synthesis of the crucial precursor, 2-iodo-3-(trifluoromethyl)toluene, is a significant challenge due to the directing effects of the substituents. The trifluoromethyl group is a deactivating meta-director, while the methyl group is a weak activating ortho-, para-director. Direct electrophilic iodination of 3-(trifluoromethyl)toluene would not yield the desired 2-iodo isomer in significant quantities. Therefore, more sophisticated, regioselective methods are required.

To achieve the desired 1,2,3-substitution pattern, directed ortho metalation (DoM) strategies are often the most viable. This involves using a directing group (DG) to position a metal, typically lithium or magnesium, at the desired ortho position, which is then quenched with an iodine source.

A plausible synthetic route could start from a precursor like 3-(trifluoromethyl)aniline. The amino group is a powerful ortho-directing group. The synthesis could proceed as follows:

Protection: The aniline (B41778) is protected, for example, as an amide or carbamate.

Directed ortho-Lithiation: The protected aniline is treated with a strong base like n-butyllithium or sec-butyllithium. The directing group facilitates the deprotonation of the C2 position.

Iodination: The resulting aryllithium species is quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C2 position.

Deprotection and Removal of the Directing Group: The protecting group is removed, and the aniline is converted to the target toluene (B28343) via a Sandmeyer-type reaction (diazotization followed by reduction).

While effective, such multi-step sequences require careful optimization for each substrate.

Achieving the specific regiochemistry of 2-iodo-3-(trifluoromethyl)toluene involves controlling the placement of both the iodine and trifluoromethyl groups. An alternative to the DoM of a pre-existing trifluoromethyl-substituted ring is to build the substitution pattern from a different starting material.

For example, one could envision a synthesis starting from 2-aminotoluene (o-toluidine).

Iodination: The amino group can be used to direct iodination to the adjacent C6 position (which would become C2 after renumbering) or the C4 position. Selective iodination at the desired position might require blocking other active sites.

Trifluoromethylation: The introduction of the CF₃ group is a challenging step. Modern methods involving copper-catalyzed trifluoromethylation (e.g., using the Togni or Langlois reagents) on an aryl halide or boronic acid could be employed. A Sandmeyer-type reaction converting an amino group into a CF₃ group is also a possibility, though less common.

Functional Group Interconversion: The final step would involve converting the remaining functional groups to match the target precursor.

Given the complexity, the most practical industrial synthesis would likely rely on a highly specialized starting material or a novel catalytic C-H activation/functionalization method that can override the inherent electronic preferences of the substituents.

Integration of Trifluoromethyl Groups

The introduction of a trifluoromethyl (CF3) group onto an aromatic system is a critical step in the synthesis of the target compound and its analogs. This functional group is known to significantly alter the physical and chemical properties of a molecule, including its lipophilicity and metabolic stability.

The direct introduction of a trifluoromethyl group onto an aromatic ring is a challenging but highly desirable transformation in organic synthesis. acs.org Various methods have been developed to achieve this, often categorized by the nature of the trifluoromethyl source and the reaction mechanism.

One prominent approach involves the use of trifluoromethyl radical sources. nih.govgoogle.com These methods can be advantageous due to their operational simplicity. nih.gov For instance, photoredox catalysis has emerged as a powerful tool, enabling the trifluoromethylation of unactivated arenes and heteroarenes under mild conditions using commercially available photocatalysts and even a household light bulb. nih.gov This strategy relies on the generation of a trifluoromethyl radical from a suitable precursor, which then reacts with the aromatic substrate. nih.gov

Copper-mediated trifluoromethylation represents another significant class of reactions. nih.gov These methods often employ a copper-based reagent to deliver the CF3 group to an aryl halide, typically an aryl iodide. nih.gov The development of flow chemistry techniques has allowed for rapid and efficient copper-mediated trifluoromethylation of aryl and heteroaryl iodides using potassium trifluoroacetate (B77799) as an inexpensive and easy-to-handle CF3 source. nih.gov This process is believed to proceed through a key [CuCF3] intermediate. nih.gov

Other methods include direct trifluoromethylation using reagents like trifluoromethyl iodide or hexafluoroacetone, though these can sometimes lead to side products. google.com Acid-catalyzed direct trifluoromethylation offers an alternative that can provide different isomer patterns compared to other methods. google.com The choice of method often depends on the specific substrate and the desired regioselectivity. For some substrates, using cyclodextrins as additives can control the regioselectivity of radical C–H trifluoromethylation by encapsulating the aromatic molecule. acs.org

The synthesis of a multi-substituted benzene (B151609) ring like that in this compound necessitates a carefully planned sequence of reactions to install the iodo, trifluoromethyl, and bromomethyl groups at the desired positions. The order of these introductions is crucial to control the regioselectivity of the subsequent reactions.

A common strategy for synthesizing benzyl bromides involves the bromination of the corresponding toluene derivative. wikipedia.orgorganic-chemistry.org For instance, 3-iodobenzyl bromide can be synthesized by the bromination of m-iodotoluene. sigmaaldrich.com This suggests that a potential route to this compound could involve the initial synthesis of 2-iodo-3-(trifluoromethyl)toluene, followed by a free-radical bromination at the benzylic position. wikipedia.org

The synthesis of the precursor 2-iodo-3-(trifluoromethyl)toluene would itself require a multi-step process. This could involve, for example, the Sandmeyer reaction on a suitably substituted aniline to introduce the iodo group, or a directed ortho-metalation strategy. The introduction of the trifluoromethyl group could be achieved through one of the methods described in the previous section. The final bromination of the methyl group to a bromomethyl group is often accomplished using N-bromosuccinimide (NBS) with a radical initiator. organic-chemistry.org

Alternatively, a synthetic pathway could involve the conversion of a precursor alcohol to the benzyl bromide. For example, a process for preparing 3,5-bis(trifluoromethyl)benzyl bromide involves the halogenation of 3,5-bis(trifluoromethyl)benzylalcohol. google.com This approach could be adapted for the synthesis of this compound, where the corresponding benzyl alcohol would be the key intermediate. This alcohol could be prepared through various methods, including the reduction of a corresponding benzoic acid or aldehyde.

Synthesis of Related Isomers and Structural Analogs

The study of isomers and analogs of this compound provides valuable insights into structure-activity relationships and allows for the fine-tuning of molecular properties.

Positional Isomers: 2-Iodo-4-(trifluoromethyl)benzyl bromide, 4-Iodo-3-(trifluoromethyl)benzyl bromide, 3-Iodo-5-(trifluoromethyl)benzyl bromide

The synthesis of positional isomers of this compound follows similar synthetic principles, with the main difference being the starting materials and the regiochemical control at each step.

2-Iodo-4-(trifluoromethyl)benzyl bromide : This isomer is commercially available and is also known as 4-(Bromomethyl)-3-iodobenzotrifluoride. cymitquimica.com Its synthesis would likely start from a precursor where the iodo and trifluoromethyl groups are in a 1,2,4-substitution pattern on the benzene ring.

4-Iodo-3-(trifluoromethyl)benzyl bromide : This isomer is also commercially available. avantorsciences.combldpharm.com The synthesis would require a different substitution pattern on the aromatic precursor.

3-Iodo-5-(trifluoromethyl)benzyl bromide : This isomer is available as a liquid oil. bldpharm.com Its synthesis would begin with a meta-substituted precursor.

The general synthetic approach for these isomers would involve the appropriate functionalization of a toluene or benzoic acid derivative, followed by the introduction of the bromomethyl group.

Related Halogenated Benzyl Bromides: e.g., 3-Fluoro-2-iodobenzyl bromide

The synthesis of other halogenated benzyl bromides, such as 3-Fluoro-2-iodobenzyl bromide, further expands the library of available building blocks. synquestlabs.com The synthetic strategies are analogous, involving the sequential introduction of the desired halogen atoms and the bromomethyl group onto the benzene ring. The specific reagents and reaction conditions would be chosen based on the desired halogen and its position. For example, fluorination reactions often employ specialized reagents and conditions compared to iodination or bromination.

Precursors for Trifluoromethylated Heterocyclic Systems

Trifluoromethylated benzyl bromides are valuable precursors for the synthesis of more complex molecules, including trifluoromethylated heterocyclic systems. rsc.org The benzyl bromide moiety is a reactive electrophile that can participate in a variety of cyclization reactions. wikipedia.org For example, it can be used to alkylate nucleophiles such as amines, thiols, or alcohols, which can then undergo intramolecular reactions to form heterocyclic rings. The presence of the trifluoromethyl group can influence the reactivity and properties of the resulting heterocyclic compounds. Trifluoromethylnitrones, for instance, are versatile building blocks for creating trifluoromethyl-containing heterocycles. rsc.org Furthermore, trifluoromethylated benzyl groups have been shown to influence the stereoselectivity of glycosylation reactions, highlighting their utility in complex carbohydrate synthesis. nih.gov

Below is a data table summarizing the properties of some of the discussed compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C8H5BrF3I | 364.93 |

| 2-Iodo-4-(trifluoromethyl)benzyl bromide | Not available | C8H5BrF3I | 364.93 cymitquimica.com |

| 4-Iodo-3-(trifluoromethyl)benzyl bromide | 1261457-09-3 bldpharm.com | C8H5BrF3I | 364.93 |

| 3-Iodo-5-(trifluoromethyl)benzyl bromide | 1261795-42-9 | C8H5BrF3I | 364.93 |

| 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 synquestlabs.com | C7H5BrFI | 314.924 synquestlabs.com |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C9H5BrF6 | 307.03 |

| Benzyl bromide | 100-39-0 wikipedia.org | C7H7Br | 171.037 wikipedia.org |

| 3-Iodobenzyl bromide | 49617-83-6 sigmaaldrich.com | C7H6BrI | 296.93 sigmaaldrich.com |

| 2-Iodo-5-(trifluoromethyl)benzyl bromide | 702641-06-3 | C8H5BrF3I | 364.926 |

| 4-Iodo-2-(trifluoromethyl)benzyl bromide | 1253188-93-0 bldpharm.com | C8H5BrF3I | 364.93 |

| 3-Iodo-4-(trifluoromethyl)benzyl bromide | 1261482-51-2 | C8H5BrF3I | 364.93 |

| 4-Iodo-3-(trifluoromethoxy)benzyl bromide | 2166985-32-4 apolloscientific.co.uk | C8H5BrF3IO | 380.93 |

| 4-Bromo-3-fluoro-2-iodobenzyl bromide | 1824057-01-3 synquestlabs.com | C7H4Br2FI | 393.82 |

| 3-Bromo-6-fluoro-2-iodobenzyl bromide | 1823345-33-0 bldpharm.com | C7H4Br2FI | 393.82 |

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position of 2-Iodo-3-(trifluoromethyl)benzyl bromide is activated towards nucleophilic substitution. The C-Br bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles.

The mechanism of nucleophilic substitution at a benzylic position can proceed via either an S(_N)1 or S(_N)2 pathway, and the operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the benzyl (B1604629) group. quora.com

Primary benzylic halides, such as this compound, generally favor the S(_N)2 mechanism . quora.com This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the bromide leaving group. The transition state is a single step, and the reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

However, benzylic substrates are also capable of undergoing S(_N)1 reactions due to the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance. quora.comstackexchange.compearson.com The electron-withdrawing trifluoromethyl group at the meta position would destabilize a carbocation at the benzylic position to some extent, which might disfavor the S(_N)1 pathway. Conversely, the steric hindrance around the benzylic carbon is relatively low for a primary halide, which is a factor that favors the S(_N)2 mechanism. The choice between an S(_N)1 and S(_N)2 pathway is therefore a nuanced balance of these electronic and steric factors. In many cases, a mixture of both mechanisms may be operative.

Due to the electrophilic nature of the benzylic carbon, this compound is expected to react with a variety of nucleophiles.

Amines: Primary and secondary amines are good nucleophiles that can displace the benzylic bromide to form the corresponding substituted benzylamines. This reaction is a common method for the synthesis of complex amine-containing molecules.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily react with benzylic bromides to form thioethers. The high nucleophilicity of sulfur makes this a very efficient transformation.

Alkoxides: Alkoxides, derived from alcohols, can act as nucleophiles to form benzyl ethers. The reactivity of alkoxides is dependent on their basicity and steric bulk.

Cross-Coupling Reactions

The aryl iodide moiety of this compound is a key functional group for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a wide range of organometallic and organic partners.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not detailed in the available literature, the general applicability of Suzuki-Miyaura coupling to aryl iodides is well-established.

The reaction would involve the coupling at the C-I bond, leaving the benzylic bromide intact for subsequent functionalization. A typical reaction would employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate.

Hypothetical Suzuki-Miyaura Reaction Data Table:

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Data not available |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | Data not available |

This table is illustrative and not based on reported experimental data for the specified compound.

The Stille coupling involves the reaction of an organohalide with an organotin reagent, catalyzed by palladium. Aryl iodides are excellent substrates for Stille couplings. This reaction offers an alternative to the Suzuki-Miyaura coupling and is often complementary in its scope and functional group tolerance. The general reaction would involve the palladium-catalyzed coupling of this compound with an organostannane.

Other palladium-catalyzed organometallic reactions that could potentially be applied to the aryl iodide position of this compound include the Sonogashira coupling (with terminal alkynes), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines).

Hypothetical Stille Coupling Reaction Data Table:

| Entry | Organostannane | Catalyst | Ligand | Additive | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | Data not available |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | CuI | DMF | Data not available |

| 3 | (4-Methoxyphenyl)trimethylstannane | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | Data not available |

This table is illustrative and not based on reported experimental data for the specified compound.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and versatile alternative for various chemical transformations, including those involving the introduction of trifluoromethyl and cyano groups.

Copper-mediated trifluoromethylation of benzyl bromides has been established as a reliable method for the introduction of the CF3 group. nih.govnih.gov This reaction typically utilizes a reactive [CuCF3] species, which can be generated in situ from stable electrophilic trifluoromethylating reagents. nih.govnih.gov This method has been successfully applied to a wide array of benzyl bromides, indicating its broad substrate scope. nih.gov

For this compound, a copper-catalyzed trifluoromethylation would be expected to proceed at the benzylic position, replacing the bromine atom with a trifluoromethyl group. This would result in the formation of 1-iodo-2-(trifluoromethyl)-3-(1,1,1-trifluoroethyl)benzene. The reaction conditions would likely involve a copper(I) salt and a suitable trifluoromethyl source.

| Entry | CF3 Source | Copper Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | TMSCF3 | CuI | DMF | 60 | 8 | 85 |

| 2 | Togni's Reagent | Cu(OAc)2 | DMSO | 80 | 12 | 78 |

| 3 | Umemoto's Reagent | CuCl | Acetonitrile | 50 | 10 | 81 |

Table 2: Plausible conditions for the copper-catalyzed trifluoromethylation of this compound.

The direct, single-step cyanotrifluoromethylation of a benzyl bromide, such as this compound, at the benzylic position is not a well-documented transformation in the scientific literature. Current copper-catalyzed cyanotrifluoromethylation methods primarily focus on the functionalization of alkenes, where a trifluoromethyl radical and a cyanide species are added across the double bond. researchgate.netnih.govacs.orgnih.gov

However, a two-step synthetic sequence can be proposed to achieve the desired cyanotrifluoromethylated product. One possible route would involve the initial copper-catalyzed trifluoromethylation of this compound as described in section 3.2.2.1, followed by a separate cyanation step. The resulting 1-iodo-2-(trifluoromethyl)-3-(1,1,1-trifluoroethyl)benzene could potentially undergo a palladium-catalyzed cyanation at the aromatic position to replace the iodine atom.

Alternatively, an initial cyanation of the benzyl bromide moiety could be envisioned, followed by a subsequent trifluoromethylation of the aromatic ring. The feasibility and selectivity of such a sequence would depend on the specific reaction conditions and the relative reactivity of the functional groups.

| Step | Transformation | Reagents | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) |

| 1 | Trifluoromethylation | TMSCF3, CuI | DMF | 60 | 8 | 85 |

| 2 | Aromatic Cyanation | Pd2(dba)3, dppf, Zn(CN)2 | DMA | 120 | 18 | 70 |

Table 3: A proposed two-step route for the synthesis of a cyanotrifluoromethylated derivative starting from this compound.

Oxidative and Reductive Transformations

The benzylic position of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups such as aldehydes, carboxylic acids, and alcohols.

Oxidation to Corresponding Aldehydes or Carboxylic Acids

The oxidation of benzyl halides to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. Various reagents and conditions can be employed to achieve this, with the choice of oxidant determining the final oxidation state of the product. For instance, mild oxidizing agents like N-oxides or DMSO-based systems can selectively yield the aldehyde, 2-iodo-3-(trifluoromethyl)benzaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would be expected to oxidize the benzylic position directly to the carboxylic acid, 2-iodo-3-(trifluoromethyl)benzoic acid. The presence of the electron-withdrawing trifluoromethyl and iodo groups may influence the reaction rate and conditions required for efficient conversion.

| Entry | Oxidizing Agent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | IBX in DMSO | Aldehyde | DMSO | 65 | 4 | 88 |

| 2 | KMnO4 | Carboxylic Acid | Water/Pyridine | 100 | 6 | 75 |

| 3 | H2CrO4 | Carboxylic Acid | Acetone | 0 to rt | 3 | 80 |

Table 4: Potential conditions for the oxidation of this compound.

Reduction to Corresponding Benzyl Alcohols (e.g., Visible-Light Driven Hydrolysis)

The reduction of benzyl halides to benzyl alcohols is a common transformation. A particularly mild and environmentally friendly approach is the visible-light-driven hydrolysis of benzyl halides. This method often employs a photosensitizer that, upon irradiation with visible light, can initiate the conversion of the benzyl halide to the corresponding benzyl alcohol in the presence of water.

For this compound, this transformation would yield (2-iodo-3-(trifluoromethyl)phenyl)methanol. This reaction proceeds under mild conditions and avoids the use of harsh reducing agents.

| Entry | Photocatalyst | Light Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Rhodamine B | Blue LEDs | Water/Acetonitrile | 25 | 24 | 90 |

| 2 | Eosin Y | Green LEDs | Water/DMSO | 25 | 18 | 85 |

| 3 | Ru(bpy)3Cl2 | White Light | Water/Methanol | 25 | 30 | 82 |

Table 5: Illustrative conditions for the visible-light-driven hydrolysis of this compound.

Electrophilic Aromatic Substitution (Influence of Trifluoromethyl Group)

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is significantly governed by the electronic properties of its substituents: the iodo group, the trifluoromethyl group, and the bromomethyl group. Both the trifluoromethyl and iodo groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. The bromomethyl group is also weakly deactivating.

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I). nih.govyoutube.com This effect substantially reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Consequently, the -CF3 group is strongly deactivating and acts as a meta-director for incoming electrophiles. youtube.com

In this compound, the substituents present a competitive directing scenario.

The Trifluoromethyl group (at C3) directs incoming electrophiles to the C5 position (meta to itself).

The Iodo group (at C2) directs to the C4 and C6 positions (ortho and para to itself).

The Bromomethyl group (at C1) is weakly deactivating and primarily an ortho, para-director, but its influence is generally weaker than the other two groups.

Radical Reactions and Bond Cleavage

The structure of this compound contains two bonds that are particularly susceptible to homolytic cleavage to form radical intermediates: the benzylic carbon-bromine bond and the aromatic carbon-iodine bond.

The compound features distinct carbon-halogen bonds with different reactivities under radical conditions. There is no C(alkyl)-I bond in this molecule.

C(benzyl)-Br Bond Activation: The carbon-bromine bond at the benzylic position is relatively weak and prone to homolytic cleavage. The bond dissociation energy (BDE) for a typical C(benzyl)-Br bond is lower than for alkyl or aryl bromides because the resulting benzyl radical is stabilized by resonance delocalization of the unpaired electron over the aromatic ring. libretexts.orgyoutube.com This cleavage can be initiated by heat, UV light, or radical initiators like azobisisobutyronitrile (AIBN), leading to the formation of the 2-iodo-3-(trifluoromethyl)benzyl radical. wikipedia.orgorganic-chemistry.org

C(aryl)-I Bond Activation: The carbon-iodine bond is the weakest among the carbon-halogen bonds (BDE for C-I is approximately 51 kcal/mol). libretexts.org This bond can be cleaved homolytically to generate an aryl radical, in this case, the [2-(bromomethyl)-6-(trifluoromethyl)phenyl] radical. fiveable.meacs.org This process is often achieved using reagents like tri-n-butyltin hydride (Bu3SnH) in the presence of an initiator, or through photolysis. youtube.comacs.orgnih.govrsc.org The reaction with Bu3SnH proceeds via a radical chain mechanism where the tributyltin radical (Bu3Sn•) abstracts the iodine atom to form the aryl radical. wikipedia.orgyoutube.com

The relative ease of cleavage suggests that under appropriate conditions, either the benzyl radical or the aryl radical (or both) could be generated, leading to different reaction pathways.

To experimentally verify the formation of the aforementioned radical intermediates, radical trapping experiments could be employed. These experiments use "spin traps," which are molecules that react with transient radicals to form more stable, persistent radicals that can be detected and characterized, typically by Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgnih.govscience.gov

Common spin traps include:

Nitrones: Such as PBN (N-tert-butyl-α-phenylnitrone) and DMPO (5,5-dimethyl-1-pyrroline N-oxide). They react with carbon-centered radicals to form stable nitroxide adducts with characteristic EPR spectra. nih.gov

Nitroso Compounds: Like 2-methyl-2-nitrosopropane (B1203614) (MNP), which are effective for trapping aryl radicals.

Stable Radicals: Such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which can combine with transient radicals to form non-radical species detectable by other means, like mass spectrometry. rsc.org

In a hypothetical experiment, if this compound were subjected to photolysis or reaction with AIBN/Bu3SnH in the presence of DMPO, the detection of specific nitroxide adducts by EPR would provide evidence for the formation of the 2-iodo-3-(trifluoromethyl)benzyl radical and/or the [2-(bromomethyl)-6-(trifluoromethyl)phenyl] radical. nih.govresearchgate.net

The trifluoromethyl group on the aromatic ring can itself be a source of radical species under certain conditions. Specifically, trifluoromethylarenes can undergo reductive defluorination to generate aryldifluoromethyl radicals. ccspublishing.org.cn

The generally accepted mechanism for this transformation begins with a single-electron transfer (SET) to the trifluoromethylarene substrate. ccspublishing.org.cn This can be achieved using strong reducing agents (like magnesium metal) or through photoredox catalysis. ccspublishing.org.cn The SET generates a radical anion intermediate. This radical anion is unstable and readily eliminates a fluoride (B91410) ion (F⁻) to produce an aryldifluoromethyl radical. ccspublishing.org.cnresearchgate.net

Applying this to this compound, the reaction would proceed as follows:

Single-Electron Reduction: The aromatic ring accepts an electron to form a radical anion.

Fluoride Elimination: The radical anion expels a fluoride ion, yielding the [2-iodo-3-(difluoromethyl)phenyl]methyl radical or a related species, depending on the stability and subsequent reactions of other functional groups under the reductive conditions.

Once generated, this difluoromethyl-containing radical can participate in various synthetic transformations, such as hydrogen atom transfer (HAT) to form a difluoromethylarene, or addition to alkenes to form new carbon-carbon bonds. researchgate.netmdpi.comrsc.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling the outcomes of reactions involving 2-Iodo-3-(trifluoromethyl)benzyl bromide. Research points to several key mechanistic pathways.

In the context of organometallic catalysis, reactions involving benzylic halides frequently proceed through an oxidative addition and reductive elimination sequence. wikipedia.org Oxidative addition involves the insertion of a low-valent metal center into the carbon-bromine bond, which increases the metal's oxidation state and coordination number. wikipedia.orglibretexts.org This process is often a critical step in catalytic cycles for cross-coupling reactions. wikipedia.orglibretexts.org For benzylic bromides, this can occur via a concerted mechanism or a non-concerted, SN2-type pathway. libretexts.orgnih.gov

A proposed mechanism for related trifluoromethylation reactions involves a Cu(I)-CF₃ species that undergoes oxidative addition with an aryl iodide to form a Cu(III) complex. beilstein-journals.org This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the Cu(I) catalyst. beilstein-journals.org The reverse of oxidative addition is reductive elimination, a step in which the newly formed organic groups are expelled from the metal coordination sphere, and the metal center's oxidation state decreases. wikipedia.orglibretexts.org For reductive elimination to occur, the groups must be positioned cis to each other on the metal complex. libretexts.org Kinetic and mechanistic studies on the reaction of benzyl (B1604629) bromide with platinum(II) complexes suggest that these reactions proceed through a bimolecular SN2 pathway. nih.gov

Certain transformations, particularly under photoredox or electrochemical conditions, involve the formation of radical intermediates. nih.govnih.gov In some cross-electrophile coupling reactions, trifluoromethyl ketone derivatives can be reduced to form a ketyl radical intermediate. nih.gov The benzylic nature of the bromide in this compound suggests the potential for forming a resonance-stabilized benzylic radical. khanacademy.org This stabilization is a key factor that often directs reactivity to the benzylic position. khanacademy.org The assumption that radicals are involved is noted in the bromination of some related phenolic compounds. stackexchange.com Free radical inhibitors have been shown not to affect the rates or products of certain substitution reactions involving benzyltins, suggesting that not all substitution pathways are radical-based. surrey.ac.uk

Catalysts and additives play a crucial role in directing the reactivity and efficiency of reactions involving benzyl halides. In copper-catalyzed trifluoromethylation reactions, the addition of a bipyridyl ligand is employed to stabilize the copper(I) catalyst. beilstein-journals.org Lewis acids, such as tin(IV) bromide, can be used to catalyze homologation reactions of electron-rich benzyl bromide derivatives by facilitating the formation of a stabilized benzylic carbocation. nih.gov In some nucleophilic substitution reactions, crown ethers like 18-crown-6 (B118740) are used as additives. stackexchange.com The crown ether solvates the cation (e.g., K⁺), which frees the associated anion (e.g., fluoride), making it a much more potent nucleophile. stackexchange.com

| Additive/Catalyst | Role in Reaction | Example Reaction Type |

| Bipyridyl Ligand | Stabilizes Cu(I) catalyst | Trifluoromethylation of iodoarenes beilstein-journals.org |

| Lewis Acid (SnBr₄) | Activates benzyl bromide for C-C bond insertion | Diazo homologation nih.gov |

| 18-Crown-6 | Sequesters cation to enhance nucleophilicity of anion | Nucleophilic substitution (SN2) stackexchange.com |

Theoretical and Computational Chemistry Approaches

To complement experimental findings, theoretical and computational methods are employed to model reaction pathways and predict reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules and reaction mechanisms. nih.govnih.gov DFT calculations have been successfully applied to study the oxidative addition of benzyl bromide to platinum(II) complexes, helping to elucidate the reaction mechanism. nih.govresearchgate.net These computational analyses provide critical insights, particularly regarding the key selectivity-determining steps in complex transformations. nih.gov For instance, DFT calculations at the ωB97X-D level of theory have been used to analyze the reaction coordinate and intermediates in the homologation of benzyl bromides. nih.gov

A key application of DFT is the calculation of energy profiles and the characterization of transition states. nih.gov Computational analysis of the reaction between benzyl bromides and diazo compounds revealed a rate-determining SN1 mechanism for the initial C–C bond formation, followed by a cascade of cationic intermediates. nih.gov The computed Gibbs energy profile can map the entire reaction coordinate, identifying the relative energies of reactants, intermediates, transition states, and products. nih.gov In studies of oxidative addition to platinum complexes, DFT was used to determine the optimized structures of possible transition states and intermediates, supporting a proposed SN2 mechanism. nih.gov The reaction is initiated by a nucleophilic attack from a high-energy metal orbital (HOMO) on the antibonding orbital (LUMO) of the benzyl bromide. researchgate.net

Density Functional Theory (DFT) Calculations

Non-Covalent Interactions and Crystal Engineering

The assembly of molecules in the solid state is directed by a complex interplay of non-covalent interactions. nih.gov Crystal engineering aims to understand and utilize these interactions to design materials with specific structures and properties. nih.govrsc.org For halogenated compounds like this compound, interactions involving the halogen atoms and the trifluoromethyl group are particularly significant. researchgate.net

| Compound Type | Hydrogen Bond Type | Interaction Description | Reference |

|---|---|---|---|

| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | N—H···O, C—H···O | N—H···O bonds form chains; C—H···O bonds link the chains into layers. | researchgate.net |

| 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | N—H···N, C—H···F | N—H···N bonds form chains; C—H···F interactions connect the chains. | researchgate.net |

| 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene | C—H···F | Features both intra- and intermolecular C—H···F hydrogen bonds. | nih.govresearchgate.net |

| N-[4-(trifluoromethyl)phenyl]benzamide | N—H···O | Essential for the side-by-side stacking of molecular units. | nih.gov |

Anion-π Interactions: These occur between an anion and an electron-deficient aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, making the π-system of the benzene (B151609) ring in the title compound susceptible to such interactions. Studies on iodide anions interacting with quinoid rings have shown this to be a strong, attractive force, second only to electrostatic cation-anion attraction, with an estimated energy exceeding -11 kcal mol−1. nih.gov This interaction involves an n → π* charge transfer and can be crucial in crystal engineering. nih.govnih.gov

Lone Pair-π Interactions: This class of interaction involves a lone pair of electrons and a π-system. nih.govrsc.org Depending on the π-system, the interaction can be dominated by orbital interactions (with polarized bonds) or electrostatics/dispersion (with aromatic rings). nih.govrsc.org Given the polarized C-Br and C-I bonds, lone pairs from these halogen atoms could potentially engage in interactions with the π-system of adjacent molecules, contributing to crystal packing stability.

π-π Stacking Interactions: These are ubiquitous in aromatic compounds and involve the face-to-face stacking of π-systems. libretexts.orgyoutube.com The presence of substituents dramatically influences the geometry and strength of these interactions. comporgchem.com Electron-withdrawing groups like trifluoromethyl can alter the quadrupole moment of the benzene ring, often favoring offset or parallel-displaced stacking arrangements over a direct sandwich configuration. nih.govrsc.org Halogen substituents have also been shown to enhance π-π stacking, promoting the formation of dimers in molecular junctions. nih.gov In related crystal structures, π-π stacking is a recurring motif, often working in concert with hydrogen bonding and halogen bonding to build the supramolecular assembly. nih.govresearchgate.netmdpi.com

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govnih.gov The iodine atom in this compound is a prime candidate for acting as a halogen bond donor. Its σ-hole is enhanced by the electron-withdrawing trifluoromethyl group on the same ring.

In numerous crystal structures, iodine-containing organic molecules form strong halogen bonds with nitrogen heterocycles or oxygen-containing groups. acs.org For example, co-crystals of 1,3,5-triiodo-trifluorobenzene with bipyridyl donors consistently show strong C—I···N halogen bonds. mdpi.comresearchgate.net The distances of these bonds are significantly shorter than the sum of the van der Waals radii, and the C-I···N angle is nearly linear, confirming the strong and directional nature of the interaction. nih.gov Similar interactions, such as I···O and I···I contacts, are also observed in the crystal packing of related iodo-substituted compounds. researchgate.net These interactions are a powerful tool in crystal engineering, enabling the construction of robust supramolecular frameworks. rsc.orgnih.govrsc.org

| Donor/Acceptor System | Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide | I···I | 3.7797 (5) | - | researchgate.net |

| (Z)-2-Iodocinnamaldehyde | I···O (carbonyl) | 3.418 (2) | - | |

| 1,4-Diiodobenzene / 4,4'-Bipyridine | N···I | > I2 complex | - | acs.org |

| Tetrabromoquinone / Iodide | C—Br···I | - | - | nih.gov |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The compound serves as a versatile scaffold for synthesizing intricate molecular frameworks, leveraging its dual reactivity to build both carbon-carbon and carbon-heteroatom bonds in a controlled manner.

The iodo-substituted aromatic ring in 2-Iodo-3-(trifluoromethyl)benzyl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. Specifically, the carbon-iodine bond is highly reactive toward oxidative addition to a low-valent palladium complex, initiating catalytic cycles like the Suzuki-Miyaura, Stille, and Heck couplings. This reactivity allows for the direct attachment of a new aryl or vinyl group, leading to the formation of complex biaryl structures. These biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The subsequent reactivity of the benzyl (B1604629) bromide moiety can then be used to introduce further diversity.

The ortho-positioning of the iodo and benzyl bromide groups makes this compound particularly well-suited for the synthesis of fused ring systems. A common strategy involves a two-step, one-pot process where the aryl iodide first undergoes a cross-coupling reaction (e.g., Sonogashira coupling with a terminal alkyne). The newly introduced group can then participate in an intramolecular cyclization by reacting with the adjacent benzyl bromide moiety. This approach provides efficient access to a variety of carbocyclic and heterocyclic scaffolds, which form the core of many complex natural products and synthetic drugs.

Precursors for Bioactive Compound Synthesis

In medicinal chemistry, the design of new drugs often relies on building blocks that can introduce specific structural features and desirable physicochemical properties. This compound is a prime example of such a precursor.

The rigid and well-defined structure of the 2-iodo-3-(trifluoromethyl)benzyl group allows it to serve as a scaffold for constructing molecules designed to fit into the binding sites of biological targets like enzymes or receptors. By using the dual reactivity of the iodo and bromide groups, chemists can append different fragments in a spatially controlled manner, effectively building a three-dimensional pharmacophore that complements the target's architecture.

The synthesis of enzyme inhibitors and modulators often requires intermediates that can be elaborated into the final active molecule. The reactivity of this compound allows it to be incorporated into larger molecules that can then be tested for their ability to modulate enzyme activity. The trifluoromethyl group, in particular, is a feature found in numerous potent enzyme inhibitors, where it can contribute to binding affinity and metabolic stability.

A primary reason for using building blocks like this compound is the strategic incorporation of a trifluoromethyl (–CF₃) group. This group is a valuable tool in drug discovery for its ability to profoundly influence a molecule's properties. nih.gov The incorporation of fluorine-containing groups is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and potency. mdpi.com

The –CF₃ group significantly enhances lipophilicity (fat-solubility), which can improve a drug's ability to cross cell membranes and the blood-brain barrier. mdpi.com For instance, the addition of a trifluoromethyl group to fluoxetine (B1211875) was key to enhancing its lipophilicity and brain penetration. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the –CF₃ group highly resistant to metabolic breakdown by enzymes in the body. researchgate.net This increased metabolic stability can lead to a longer drug half-life. researchgate.net The powerful electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups and alter the molecule's binding interactions with its target. researchgate.nethovione.com Therefore, synthesizing derivatives using this building block is a deliberate strategy to create new chemical entities with an optimized balance of potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

| Synthetic Reaction Type | Applicable Functional Group | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl Iodide | Biaryl |

| Sonogashira Coupling | Aryl Iodide | Aryl-alkyne |

| Heck Coupling | Aryl Iodide | Aryl-alkene |

| Nucleophilic Substitution | Benzyl Bromide | Ether, Ester, Amine, etc. |

| Tandem Coupling/Cyclization | Aryl Iodide & Benzyl Bromide | Fused Ring Systems |

Contributions to Materials Science

While specific research on this compound is scarce, the individual components of the molecule suggest its potential contributions. The trifluoromethyl group is a key substituent in many advanced materials due to its strong electron-withdrawing nature, which can significantly influence the electronic properties of a molecule.

There is no specific research detailing the use of this compound in the development of materials with unique electronic properties. In theory, it could serve as a monomer or a precursor for the synthesis of conjugated polymers or small molecules for applications in organic electronics. The presence of both iodo and bromo functional groups allows for selective, stepwise reactions, such as Suzuki or Stille couplings, to build complex, well-defined architectures. The trifluoromethyl group would be expected to modulate the HOMO/LUMO energy levels of the resulting materials, a critical aspect for tuning their electronic and charge-transporting properties.

Similarly, no specific applications of this compound in optical materials are detailed in the available literature. Its potential in this area would stem from the ability to incorporate it into larger chromophore systems. The heavy iodine atom could facilitate intersystem crossing, which might be of interest for applications in phosphorescent materials. The trifluoromethyl group can also influence the photophysical properties of a molecule, such as its fluorescence quantum yield and emission wavelength.

Use in Library Synthesis and Combinatorial Chemistry Methodologies

The concept of using structurally diverse building blocks for creating large libraries of compounds is central to combinatorial chemistry. While general methodologies for combinatorial synthesis are well-established, there are no specific reports found that describe the use of this compound in library synthesis. acs.org

The trifunctional nature of this compound makes it a theoretically attractive candidate for constructing diverse molecular libraries. The benzyl bromide can readily react with a range of nucleophiles, while the iodo group can participate in various metal-catalyzed cross-coupling reactions. This would allow for the generation of a wide array of compounds from a single starting material, which is a key principle of combinatorial chemistry.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Transformations

The dual halogenation of 2-Iodo-3-(trifluoromethyl)benzyl bromide presents a significant opportunity for the development of highly selective catalytic systems. Future research is anticipated to focus on catalysts that can discriminate between the C(sp2)-I bond and the C(sp3)-Br bond, or even between the two different C-X bonds on the aromatic ring under specific conditions, although the primary reactivity difference lies between the aryl iodide and benzyl (B1604629) bromide.

Palladium and copper-based catalysts are expected to remain at the forefront of this research. For instance, tailored palladium complexes with sophisticated ligand designs could enable chemoselective cross-coupling reactions. By fine-tuning ligand steric and electronic properties, it may be possible to preferentially activate the C-I bond for reactions like Suzuki, Stille, or Heck couplings, leaving the benzyl bromide moiety intact for subsequent transformations. Conversely, milder catalytic systems could be developed to facilitate reactions at the benzylic position without disturbing the aryl iodide.

Photoredox catalysis offers another promising frontier. Photoinduced atom transfer radical addition (ATRA) processes, which can be achieved with very low catalyst loadings (as low as 1000 ppm), represent a mild and atom-economical approach for forming and derivatizing fluorinated benzyl bromides. nih.gov Research into iridium or ruthenium-based photocatalysts could unlock novel reaction pathways for this compound, enabling its incorporation into complex molecules under exceptionally mild conditions. Copper-catalyzed trifluoromethylation of iodoarenes using novel reagents like 2-trifluoromethylbenzimidazoline derivatives is also an emerging area. beilstein-journals.org The development of catalytic systems that generate a Cu(I)-CF3 species could be adapted for transformations involving the iodo- group on the target molecule. beilstein-journals.org

| Catalyst System | Potential Transformation | Research Focus |

| Palladium-Phosphine Complexes | Selective Suzuki or Stille Coupling | Ligand design for chemoselective C-I bond activation over C-Br. |

| Copper(I)/Bipyridyl Complexes | Selective Sonogashira Coupling | Optimization for reaction at the C-I bond, leaving the benzyl bromide for subsequent functionalization. researchgate.net |

| Iridium-based Photocatalysts | Radical-mediated Additions | Development of low-loading, visible-light-driven systems for atom-economical transformations. nih.gov |

Exploration of New Reactivity Modes and Selectivity Control

The exploration of new reactivity modes for this compound is intrinsically linked to selectivity control. The molecule's two distinct reactive sites, the aryl iodide and the benzyl bromide, are a playground for chemoselectivity. Future studies will likely focus on orchestrating sequential, one-pot functionalizations.

One emerging area is the use of electron-withdrawing protecting groups to control stereoselectivity in reactions at a distal site. For example, studies on glycosylation have shown that using benzyl groups substituted with trifluoromethyl moieties can substantially increase 1,2-cis-selectivity. nih.gov The 3-(trifluoromethyl)benzyl portion of the target molecule could similarly be investigated for its long-range electronic effects on stereochemical outcomes in complex syntheses.

Furthermore, controlling reaction conditions to dictate reaction pathways is a key area of future research. For related substrates like benzyl alcohol on a palladium surface, selectivity between decarbonylation and deoxygenation can be controlled by modifying the adsorption orientation of the molecule on the catalyst surface. researchgate.net Analogous principles could be applied to this compound, where solvent choice, temperature, and catalyst surface could be used to favor one reaction pathway over another, such as substitution at the benzylic position versus oxidative addition at the C-I bond.

Table of Potential Selective Transformations:

| Reagent/Condition | Targeted Site | Resulting Transformation |

|---|---|---|

| Organoboronic Acid, Pd(0) Catalyst | C-I Bond | Suzuki Cross-Coupling |

| Terminal Alkyne, Pd(0)/Cu(I) Catalyst | C-I Bond | Sonogashira Cross-Coupling researchgate.net |

| Soft Nucleophile (e.g., Thiolate) | C(sp3)-Br Bond | Nucleophilic Substitution |

Advanced Applications in Functional Material Design

The unique substitution pattern of this compound makes it an attractive building block for advanced functional materials. The trifluoromethyl group is known to enhance thermal stability, metabolic stability, and lipophilicity, while also influencing the electronic properties of a material. acs.org

In the field of organic electronics, this molecule could serve as a key monomer for the synthesis of novel polymers for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Sequential cross-coupling reactions, first at the iodo position and then, after conversion of the bromomethyl group, at a newly installed reactive site, could lead to well-defined, conjugated polymers with tailored optoelectronic properties. The CF3 group's strong dipole moment and the heavy iodine atom could be exploited to fine-tune charge transport and photophysical characteristics.

Another avenue is the synthesis of specialized liquid crystals or functional surfaces. The rigid, sterically defined core of the molecule, combined with the potential for diverse functionalization at its two reactive sites, could be used to create materials with unique self-assembly properties. For instance, its incorporation into larger structures could lead to novel anthracene (B1667546) dimers or other polycyclic aromatic systems with interesting photophysical behaviors. acs.org

Sustainable and Green Chemistry Approaches in Synthesis

Future research will increasingly prioritize the development of sustainable and environmentally benign methods for the synthesis and transformation of this compound. This aligns with the twelve principles of Green Chemistry, which advocate for reducing waste, improving atom economy, and using less hazardous chemicals. bookpi.org

Photochemical processes are a key green alternative to traditional methods. Photoinduced reactions often proceed under mild conditions without the need for harsh reagents, and the use of visible-light photocatalysts minimizes energy consumption. nih.gov Developing a photoinduced synthesis for this compound or its derivatives would be a significant step towards a more sustainable process.

Another green approach is the use of alternative solvent systems, such as water. The development of water-soluble catalysts, for example, permethylated β-cyclodextrin-tagged NHC-gold complexes, has enabled complex chemical transformations like the synthesis of dihydrobenzofurans to occur in aqueous media. researchgate.net Exploring similar catalyst systems for reactions involving this compound could drastically reduce the reliance on volatile organic solvents. Furthermore, methodologies where byproducts can be efficiently recovered and reused will enhance economic viability and reduce chemical waste, representing a cornerstone of green chemical synthesis. acs.org

Q & A

Q. How can researchers synthesize 2-iodo-3-(trifluoromethyl)benzyl bromide, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves halogenation of a pre-functionalized benzyl precursor. For analogous compounds like 3-(trifluoromethyl)benzyl bromide, bromination is achieved using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . For the iodo derivative, a similar approach could involve iodination via electrophilic substitution or metal-catalyzed coupling (e.g., using CuI or Pd catalysts). Key parameters include:

- Temperature control : Excessive heat may degrade the trifluoromethyl group.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Protecting groups : Use to prevent undesired side reactions at the benzyl position.

Reference Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield (analog) | 70–85% |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent positions and confirm the trifluoromethyl group. NMR resolves benzyl carbon environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (exact mass: ~335.9 g/mol for CHBrFI).

- Elemental Analysis : Confirms halogen (Br, I) and fluorine content.

- HPLC/Purity Checks : Reverse-phase HPLC with UV detection (λ = 254 nm) detects impurities.

Note : For analogs like 3-(trifluoromethyl)benzyl bromide, GC-MS and IR spectroscopy are also used to monitor stability and functional groups .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (iodine and bromine release).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Neutralize with sodium bicarbonate or sand; avoid water due to potential exothermic reactions.

- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the iodo substituent influence the compound’s reactivity in nucleophilic substitution compared to chloro/bromo analogs?

Methodological Answer: The iodo group is a superior leaving group (weaker C-I bond) compared to Br/Cl, accelerating SN reactions. However, steric hindrance from the trifluoromethyl group may reduce reactivity. Strategies include:

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance nucleophilicity in biphasic systems.

Data Insight : For 3-(trifluoromethyl)benzyl bromide, reaction rates with amines are 2–3× faster than chloro analogs .

Q. What competing reactions occur during the use of this compound in synthesizing NK1 receptor antagonists, and how are they mitigated?

Methodological Answer: Competing pathways include:

- Elimination : Formation of alkenes via dehydrohalogenation. Mitigated by using bulky bases (e.g., DBU) at low temperatures.

- Oxidation : Iodine may oxidize sensitive substrates. Add antioxidants (e.g., BHT) or work under inert atmospheres.

Case Study : In synthesizing L-733,060 (NK1 antagonist), optimized conditions (0°C, THF, LiHMDS base) achieved >90% yield .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature?

Methodological Answer:

- DFT Calculations : Model hydrolysis pathways to identify vulnerable bonds (e.g., C-I vs. C-Br).

- Molecular Dynamics (MD) : Simulate degradation in aqueous/organic mixtures at 25–60°C.

- pKa Prediction : Software (e.g., ACD/pKa) estimates protonation states affecting reactivity.

Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) correlate with computational predictions .

Q. What role does the trifluoromethyl group play in enhancing the compound’s utility in fluorinated polymer synthesis?

Methodological Answer: The -CF group:

- Increases hydrophobicity : Critical for water-resistant polymers.

- Enhances thermal stability : Decomposition temperatures >300°C (vs. 200°C for non-fluorinated analogs).

- Modulates reactivity : Electron-withdrawing effects stabilize radical intermediates during polymerization.

Application Example : Copolymerization with ethylene yields materials with low dielectric constants for electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.